

# Comparative Crystallographic Analysis of Halogenated 1,3-Dimethylbenzenes

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## Compound of Interest

Compound Name: *2-Bromo-5-iodo-1,3-dimethylbenzene*

Cat. No.: *B1287019*

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A detailed guide to the structural nuances of **2-Bromo-5-iodo-1,3-dimethylbenzene** and its halogenated analogs, providing researchers, scientists, and drug development professionals with a comprehensive comparison based on X-ray crystallography data.

This guide offers an in-depth comparison of the crystal structure of **2-Bromo-5-iodo-1,3-dimethylbenzene** with its dichloro and dibromo analogs. By presenting key crystallographic parameters in a clear, tabular format, this document aims to facilitate a deeper understanding of the effects of halogen substitution on the molecular geometry and crystal packing of these compounds. Detailed experimental protocols for small-molecule X-ray crystallography are also provided to support researchers in their structural analysis endeavors.

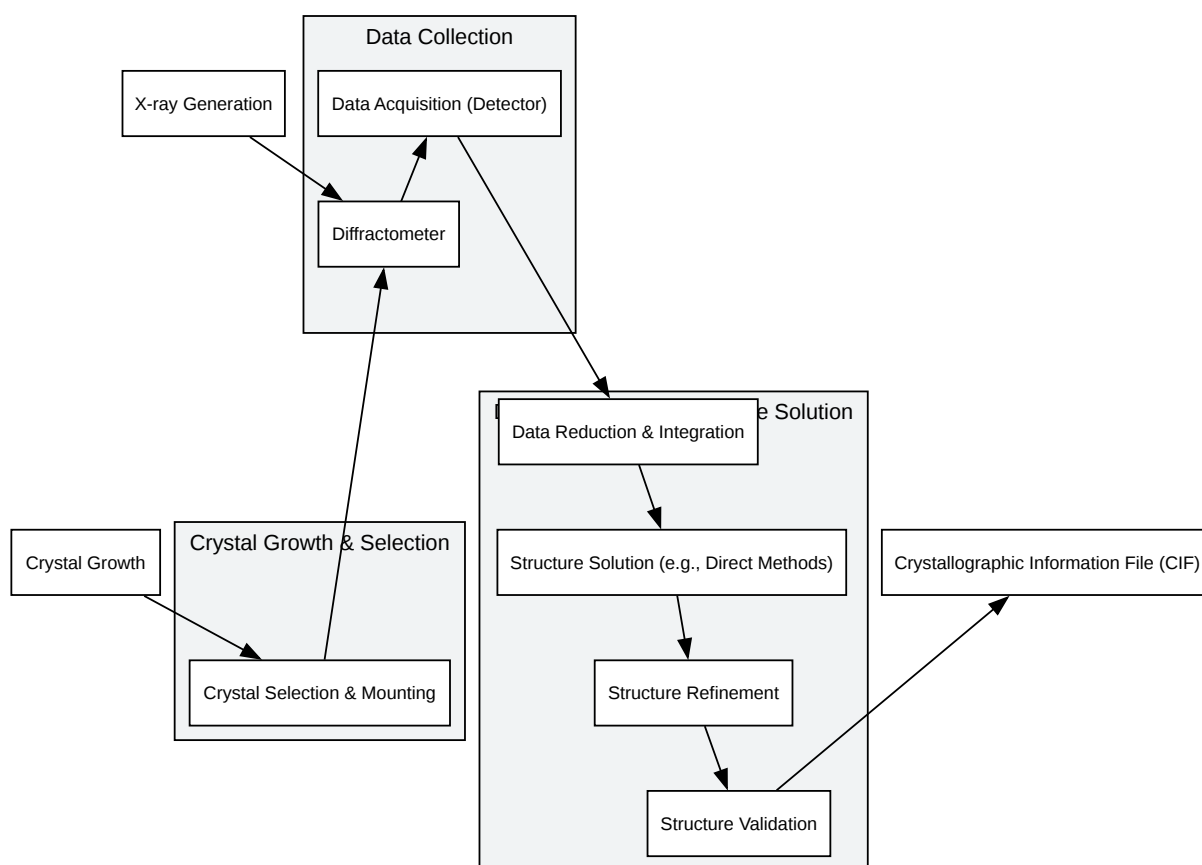
## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **2-Bromo-5-iodo-1,3-dimethylbenzene**, alongside its dichloro and dibromo analogs. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.

Parameter	2,5-Dichloro-1,3-dimethylbenzene	2,5-Dibromo-1,3-dimethylbenzene	2-Bromo-5-iodo-1,3-dimethylbenzene
Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> BrI
Molecular Weight	175.05	263.96	310.94
Crystal System	Monoclinic	Orthorhombic	Orthorhombic
Space Group	P2 <sub>1</sub> /n	Pnma	Pnma
a (Å)	7.583(2)	8.567(2)	16.686(3)
b (Å)	11.234(3)	11.558(2)	7.0640(14)
c (Å)	9.534(3)	9.613(2)	8.2130(16)
α (°)	90	90	90
β (°)	109.57(3)	90	90
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	765.9(4)	952.1(3)	968.1(3)
Z	4	4	4
Radiation	Mo Kα	Mo Kα	Mo Kα
Temperature (K)	293	293	294(2)
R-factor	0.042	0.038	0.056
CCDC Number	1187154	1187155	674529

## Experimental Workflow for Small-Molecule X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.



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A flowchart of the single-crystal X-ray diffraction workflow.

## Detailed Experimental Protocol

This section outlines a standard protocol for the X-ray crystallographic analysis of a small organic molecule like **2-Bromo-5-iodo-1,3-dimethylbenzene**.

### 1. Crystal Growth and Selection

- **Crystallization:** High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules, suitable crystals are often grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, acetone, or hexane. The process may take several days to weeks at room temperature.
- **Crystal Mounting:** A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures.

## 2. Data Collection

- **Diffractometer Setup:** The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
- **Unit Cell Determination:** A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
- **Data Collection Strategy:** A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve good signal-to-noise ratio. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

## 3. Data Reduction and Structure Solution

- **Integration:** The raw diffraction images are processed to measure the intensity of each reflection. This step involves indexing the reflections and integrating the spot intensities.
- **Scaling and Absorption Correction:** The integrated intensities are scaled to account for variations in crystal size and X-ray beam intensity. An absorption correction is applied to account for the absorption of X-rays by the crystal.
- **Structure Solution:** The positions of the atoms in the unit cell are determined from the corrected diffraction data. For small molecules, this is typically achieved using direct methods.

- **Structure Refinement:** The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that adjusts atomic positions, displacement parameters, and other model parameters. The quality of the final model is assessed using the R-factor.

#### 4. Structure Validation and Reporting

- **Validation:** The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any missed symmetry.
- **CIF File Generation:** The final results of the crystal structure analysis are compiled into a Crystallographic Information File (CIF). The CIF file contains all the necessary information to reproduce the crystal structure and is the standard format for submission to crystallographic databases.
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